2-Phenylpropane-1,2-diamine
Overview
Description
2-Phenylpropane-1,2-diamine is an organic compound with the molecular formula C9H14N2 It is a derivative of 1,2-propanediamine, where one of the hydrogen atoms on the carbon chain is replaced by a phenyl group
Mechanism of Action
Target of Action
Compounds with similar structures, such as 3-phenylpropane-1,2-diamine derivatives, have been reported to inhibit aminopeptidase n/cd13 (apn), a zinc-dependent transmembrane exopeptidase . APN is expressed by a wide variety of human tissues and cell types and is associated with the pathogenesis of cancer and inflammatory diseases .
Mode of Action
If it acts similarly to related compounds, it may interact with its target enzyme (such as apn) and inhibit its activity . This could result in changes to cellular processes regulated by the enzyme, potentially influencing cell growth, differentiation, and other functions .
Biochemical Pathways
The phenylpropanoid pathway, which is responsible for the biosynthesis of a wide range of organic compounds, could potentially be influenced . This pathway serves as the starting point for the biosynthesis of various compounds such as lignins, flavanols, isoflavanoids, anthocyanins, and stilbenes .
Result of Action
If it acts similarly to related compounds, it could potentially influence cellular processes regulated by its target enzyme, potentially affecting cell growth, differentiation, and other functions .
Biochemical Analysis
Biochemical Properties
It is known that propanediamines can participate in various biochemical reactions
Molecular Mechanism
It is known that propanediamines can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
There is currently no available information on the effects of different dosages of 2-Phenyl-1,2-propanediamine in animal models
Metabolic Pathways
It is known that propanediamines can be involved in various metabolic pathways, interacting with enzymes or cofactors
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Phenylpropane-1,2-diamine can be synthesized through several methods. One common method involves the reaction of 2-phenyl-1,2-propanediol with ammonia in the presence of a catalyst. The reaction typically occurs under high pressure and elevated temperatures to facilitate the formation of the diamine compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may include steps such as hydrogenation, amination, and purification to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Phenylpropane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce various amines.
Scientific Research Applications
2-Phenylpropane-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
1,2-Propanediamine: The parent compound without the phenyl group.
2-Phenyl-1,3-propanediamine: A structural isomer with the phenyl group on a different carbon atom.
1,2-Diaminopropane: Another isomer with different spatial arrangement of the amino groups.
Uniqueness
2-Phenylpropane-1,2-diamine is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties. This substitution can enhance the compound’s stability, reactivity, and potential biological activity compared to its analogs.
Properties
IUPAC Name |
2-phenylpropane-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-9(11,7-10)8-5-3-2-4-6-8/h2-6H,7,10-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWTBDURSHGHHTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C1=CC=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80967001 | |
Record name | 2-Phenylpropane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80967001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5257-35-2 | |
Record name | 1,2-Propanediamine, 2-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005257352 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Phenylpropane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80967001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-phenylpropane-1,2-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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